Spectroscopic Analysis of 4,4-Dinitrohex-1-ene: A Technical Guide
Spectroscopic Analysis of 4,4-Dinitrohex-1-ene: A Technical Guide
Introduction
4,4-Dinitrohex-1-ene is a chemical compound of interest within organic synthesis and materials science. A comprehensive understanding of its molecular structure is paramount for its application and further development. Spectroscopic analysis provides a fundamental approach to elucidating the structural characteristics of novel compounds. This guide details the predicted spectroscopic data for 4,4-dinitrohex-1-ene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines generalized experimental protocols for acquiring such data, intended to serve as a reference for researchers in the field. It is important to note that, at the time of this writing, specific experimental data for 4,4-dinitrohex-1-ene is not widely available in the public domain. Therefore, the data presented herein is predictive, based on the analysis of its functional groups and established spectroscopic principles.
Predicted Spectroscopic Data
The predicted spectroscopic data for 4,4-dinitrohex-1-ene is summarized in the following tables. These predictions are derived from known chemical shift ranges, absorption frequencies, and fragmentation patterns of analogous chemical structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-1 (vinyl) | 5.8 - 6.0 | ddt |
| H-2 (vinyl) | 5.1 - 5.3 | m |
| H-3 (allyl) | 2.6 - 2.8 | t |
| H-5 | 2.1 - 2.3 | q |
| H-6 | 1.0 - 1.2 | t |
dt: doublet of triplets, m: multiplet, t: triplet, q: quartet
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~135 |
| C-2 | ~120 |
| C-3 | 35 - 45 |
| C-4 | 85 - 95 |
| C-5 | 25 - 35 |
| C-6 | 10 - 15 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| =C-H stretch (vinyl) | 3010 - 3095 | Medium |
| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong |
| C=C stretch (alkene) | 1640 - 1680 | Medium-Weak |
| NO₂ asymmetric stretch | 1540 - 1560 | Strong |
| NO₂ symmetric stretch | 1370 - 1390 | Strong |
| =C-H bend (out-of-plane) | 910 - 990 | Strong |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| [M]+• | Molecular Ion |
| [M-NO₂]+ | Loss of a nitro group |
| [M-2NO₂]+ | Loss of two nitro groups |
| [M-HNO₂]+ | Loss of nitrous acid |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a novel liquid organic compound such as 4,4-dinitrohex-1-ene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of the compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1][2] The choice of solvent depends on the solubility of the compound.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.
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Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C).[3] Key steps include locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and tuning the probe to maximize the signal-to-noise ratio.[4]
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Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.[4] For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling.[5] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
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Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced.
Infrared (IR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR): For a liquid sample, a drop is placed directly onto the ATR crystal (e.g., diamond or germanium).[6][7] Good contact between the sample and the crystal is ensured.[7]
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.
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Sample Spectrum: The sample spectrum is then recorded over a typical range for organic compounds, such as 4000 to 400 cm⁻¹.[6]
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Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[8]
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Ionization (Electron Ionization - EI): In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10][11] This causes the molecules to ionize and fragment.[9][12]
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Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like 4,4-dinitrohex-1-ene.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 12. chem.libretexts.org [chem.libretexts.org]
